4-oxoazetidine-2-carbaldehyde

Stereoselective Synthesis β-Lactam Chemistry Chiral Building Blocks

4-Oxoazetidine-2-carbaldehyde (CAS 145802-97-7) is a chiral, bifunctional β-lactam building block that serves as both a protected α-amino aldehyde and a masked β-amino acid. This dual reactivity profile, combined with its rigid four-membered ring framework, enables high stereocontrol in diastereoselective transformations, distinguishing it from acyclic or monofunctional aldehydes commonly used in medicinal chemistry and complex molecule synthesis.

Molecular Formula C4H5NO2
Molecular Weight 99.088
CAS No. 145802-97-7
Cat. No. B1149472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxoazetidine-2-carbaldehyde
CAS145802-97-7
Synonyms4-oxoazetidine-2-carbaldehyde
Molecular FormulaC4H5NO2
Molecular Weight99.088
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxoazetidine-2-carbaldehyde (CAS 145802-97-7) for Stereocontrolled Synthesis: A Bifunctional Building Block


4-Oxoazetidine-2-carbaldehyde (CAS 145802-97-7) is a chiral, bifunctional β-lactam building block that serves as both a protected α-amino aldehyde and a masked β-amino acid [1]. This dual reactivity profile, combined with its rigid four-membered ring framework, enables high stereocontrol in diastereoselective transformations, distinguishing it from acyclic or monofunctional aldehydes commonly used in medicinal chemistry and complex molecule synthesis [2].

Why a Generic Aldehyde Cannot Replace 4-Oxoazetidine-2-carbaldehyde in Stereocontrolled β-Lactam Syntheses


Substituting 4-oxoazetidine-2-carbaldehyde with a generic aldehyde fails because the β-lactam ring is not merely an inert scaffold; it actively dictates reaction stereochemistry through its rigid, chiral environment and inherent ring strain [1]. This structural pre-organization is essential for achieving the high and predictable diastereoselectivities observed in key C–C bond-forming reactions, including allylations, aldol reactions, and cycloadditions, which are the foundation for constructing complex, biologically relevant polycyclic frameworks [2].

4-Oxoazetidine-2-carbaldehyde (CAS 145802-97-7) Quantitative Differentiation Evidence: Head-to-Head Comparison of Diastereoselectivity and Efficiency


Superior Diastereoselectivity in Allylation: SnCl₄ vs. Other Lewis Acids

In a direct head-to-head comparison of Lewis acid mediators for the allylation of 4-oxoazetidine-2-carbaldehyde, SnCl₄-promoted addition of allyltrimethylsilane demonstrated the highest diastereoselectivity (96:4 dr) and yield (93%) [1]. This performance is markedly superior to BF₃·OEt₂, which provided a lower 90:10 dr with 88% yield, and to indium-mediated allylation, which not only gave a lower yield (70%) but also a reversed diastereofacial preference (20:80 dr) that is synthetically less useful [1].

Stereoselective Synthesis β-Lactam Chemistry Chiral Building Blocks

Excellent Syn Selectivity in Baylis-Hillman Reaction with DABCO

The reaction of enantiopure 4-oxoazetidine-2-carbaldehyde with various activated vinyl systems, promoted by DABCO, yields Baylis-Hillman adducts with excellent syn diastereoselectivities (>95:5 dr in reported cases) and without detectable racemization [1]. This level of stereocontrol is a class-level feature of this scaffold and is critical for subsequent divergent radical cyclizations to access medium-sized rings fused to β-lactams [1].

Asymmetric Synthesis Organocatalysis Radical Cyclization

High Syn Selectivity in Lewis Acid-Promoted Carbonyl-Ene Reaction

The Lewis acid-promoted intermolecular carbonyl-ene reaction of enantiopure 4-oxoazetidine-2-carbaldehyde with activated alkenes, such as methylenecyclopentane, proceeds with a very high level of syn diastereofacial selectivity (>95:5 dr) [1]. This contrasts with the behavior of many acyclic aldehydes, which often yield complex mixtures or lower stereoselectivity in similar ene reactions [1].

Lewis Acid Catalysis Polycyclic β-Lactams Stereocontrolled Cyclization

Matched/Mismatched Pair Effects in Organocatalyzed Aldol Reactions with Proline

The diastereoselectivity of the proline-catalyzed direct aldol reaction between 4-oxoazetidine-2-carbaldehyde and ketones is highly dependent on the stereochemistry of the catalyst. A matched pairing of (2R,3R)-4-oxoazetidine-2-carbaldehyde with L-proline yields the corresponding γ-amino-β-hydroxy ketones with good yields (typically 60-80%) and high diastereoselectivities (up to >95:5 dr) [1]. In contrast, the mismatched pairing (using D-proline) results in significantly lower diastereoselectivity (often <3:1 dr) and yields [1].

Organocatalysis Asymmetric Aldol Reaction Amino Alcohol Synthesis

Defined Application Scenarios for 4-Oxoazetidine-2-carbaldehyde (CAS 145802-97-7) Based on Verifiable Performance


Stereocontrolled Synthesis of Fused Polycyclic β-Lactam Antibiotics

Procurement of 4-oxoazetidine-2-carbaldehyde is essential for programs requiring stereocontrolled access to fused polycyclic β-lactams. The high syn-selectivity observed in Lewis acid-promoted carbonyl-ene and Baylis-Hillman reactions (Section 3, Evidence 2 & 3) provides a predictable and efficient route to tricyclic and medium-ring fused β-lactams [1], which are core structures in next-generation antibiotics designed to overcome β-lactamase resistance [2].

Asymmetric Synthesis of Chiral γ-Amino Alcohol Pharmacophores

For research groups focused on synthesizing chiral γ-amino alcohols—key motifs in protease inhibitors and other bioactive molecules—the matched/mismatched pair effect in proline-catalyzed aldol reactions is a critical differentiator. Procurement of the specific (2R,3R) enantiomer of the building block, as detailed in Section 3, Evidence 4, is necessary to leverage the high diastereoselectivity (>95:5 dr) achievable with L-proline [1].

Diversification of β-Lactam Scaffolds via Tandem Radical Cyclization

Laboratories investigating radical-mediated cyclization cascades will find this building block indispensable. The Baylis-Hillman adducts, formed with excellent stereocontrol (Section 3, Evidence 2), serve as chiral, highly functionalized precursors for chemocontrolled divergent radical cyclizations [1]. This enables rapid generation of structurally diverse, enantiomerically pure β-lactam-fused medium rings for biological screening.

Reliable Construction of Complex Natural Product Analogs

For complex molecule synthesis, particularly in generating analogs of alkaloids or amino sugars, the predictable and high diastereoselectivity in allylation reactions is paramount. The head-to-head data (Section 3, Evidence 1) clearly indicates that using SnCl₄ as a promoter yields the highest dr (96:4) and yield (93%), providing a robust and reproducible starting point for multi-step synthetic sequences [1].

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